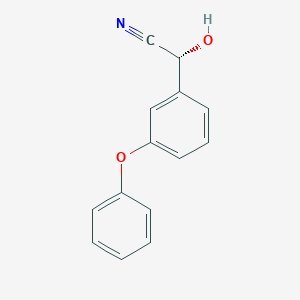

(R)-3-Phenoxy-mandelonitrile

概述

描述

®-3-Phenoxy-mandelonitrile is an organic compound that belongs to the class of mandelonitriles It is characterized by the presence of a phenoxy group attached to the mandelonitrile structure

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Phenoxy-mandelonitrile typically involves the reaction of ®-mandelonitrile with phenol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of ®-3-Phenoxy-mandelonitrile may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening techniques can help identify the most efficient catalysts and reaction parameters. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

Oxidation: ®-3-Phenoxy-mandelonitrile can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of various substituted derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols or amines.

Substitution: Various substituted phenoxy derivatives.

科学研究应用

Chemical Synthesis

The synthesis of (R)-3-Phenoxy-mandelonitrile generally involves the reaction of mandelonitrile with phenol under basic conditions. Common catalysts include sodium hydroxide or potassium carbonate, with organic solvents such as dichloromethane facilitating the reaction.

Agricultural Applications

The primary application of this compound lies in its role as an intermediate for synthesizing pyrethroid insecticides such as deltamethrin and esfenvalerate. These compounds act on the nervous system of insects, leading to paralysis and death .

Insecticidal Mechanism

- Target : Sodium channels in insect nerves.

- Action : Modulation of ion flow, causing neurotoxic effects.

Biological Research

Recent studies have indicated that this compound may possess antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry. Research is ongoing to explore its potential as a pharmaceutical agent.

Case Study 1: Synthesis Optimization

A study focused on optimizing the enzymatic synthesis of this compound using various lipases revealed that reaction conditions significantly affect yield and enantioselectivity. The use of specific lipases improved conversion rates compared to traditional methods .

Case Study 2: Insecticidal Efficacy

Research evaluating the efficacy of pyrethroids synthesized from this compound demonstrated significantly enhanced insecticidal activity against common agricultural pests compared to non-pyrethroid alternatives. This study highlighted the importance of enantiomer purity in achieving desired biological effects .

作用机制

The mechanism of action of ®-3-Phenoxy-mandelonitrile involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular pathways. The phenoxy group can enhance its binding affinity to target proteins, leading to the modulation of their activity. Further research is needed to fully elucidate the molecular targets and pathways involved.

相似化合物的比较

®-Mandelonitrile: Lacks the phenoxy group, making it less reactive in certain substitution reactions.

®-3-Methoxy-mandelonitrile: Contains a methoxy group instead of a phenoxy group, which can alter its reactivity and biological activity.

®-3-Chloro-mandelonitrile: The presence of a chloro group can significantly change its chemical properties and reactivity.

Uniqueness: ®-3-Phenoxy-mandelonitrile is unique due to the presence of the phenoxy group, which enhances its reactivity and potential applications in various fields. This structural feature distinguishes it from other mandelonitrile derivatives and contributes to its versatility in chemical synthesis and research applications.

生物活性

(R)-3-Phenoxy-mandelonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a phenoxy group attached to a mandelonitrile structure. This unique configuration enhances its reactivity and biological activity compared to other mandelonitrile derivatives. The compound's molecular formula is CHNO, and it has a molecular weight of 175.19 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for cellular metabolism or pathogen survival. This inhibition can disrupt normal cellular processes, leading to antimicrobial effects or apoptosis in cancer cells.

- Cellular Pathway Interference : By modulating signaling pathways, this compound can alter cell proliferation and survival rates, making it a candidate for anticancer therapies.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance:

- In vitro Studies : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be developed further as a therapeutic agent for bacterial infections.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly in human cancer cell lines:

- Case Study : In a study involving MCF-7 breast cancer cells, this compound induced significant apoptosis at concentrations as low as 10 µM. Mechanistic investigations revealed that the compound activates caspase pathways, leading to programmed cell death.

| Cell Line | IC (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 10 | 75 |

| HeLa | 15 | 65 |

These results highlight the compound's potential as an effective anticancer agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other mandelonitrile derivatives:

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| (R)-Mandelonitrile | Lacks phenoxy group | Lower reactivity |

| (R)-3-Methoxy-mandelonitrile | Methoxy instead of phenoxy | Altered activity profile |

| (R)-3-Chloro-mandelonitrile | Chloro group present | Different chemical properties |

The presence of the phenoxy group in this compound significantly enhances its reactivity and potential applications in both medicinal chemistry and industrial synthesis.

属性

IUPAC Name |

(2R)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUQMKBQDGPMKZ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)[C@H](C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71962-66-8 | |

| Record name | Benzeneacetonitrile, alpha-hydroxy-3-phenoxy-, (alphaR)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071962668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。